molecular formula C8H8BrN3 B11802906 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B11802906
M. Wt: 226.07 g/mol
InChI Key: WZZPUOPKGUUPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine enhances its reactivity and potential for substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-6-methyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12)

InChI Key

WZZPUOPKGUUPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.